REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[N+:11]([C:14]1[CH:19]=[CH:18][N:17]=[C:16]([CH2:20][OH:21])[CH:15]=1)([O-:13])=[O:12].C(N(CC)CC)C>C(Cl)Cl.[Cl-].[Na+].O>[N+:11]([C:14]1[CH:19]=[CH:18][N:17]=[C:16]([CH:20]=[O:21])[CH:15]=1)([O-:13])=[O:12] |f:5.6.7|
|
Name
|
|
Quantity
|
0.533 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.593 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.837 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=NC=C1)CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.74 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
Brine
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours the mixture was warmed to −55° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with DCM (4×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were then dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
|
Type
|
CUSTOM
|
Details
|
The material was used directly without need for purification
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=NC=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |